1-Benzyl-3-(trifluoromethyl)piperazine is a chemical compound with the molecular formula and a CAS number of 167566-34-9. This compound is a derivative of piperazine, characterized by the presence of a benzyl group and a trifluoromethyl substituent, which significantly enhances its chemical stability and biological activity. The compound is primarily utilized in pharmaceutical research and development due to its potential biological applications.
This compound falls under the category of piperazine derivatives, which are known for their diverse pharmacological properties. Piperazines are heterocyclic organic compounds that contain two nitrogen atoms in a six-membered ring structure, making them significant in medicinal chemistry.
The synthesis of 1-benzyl-3-(trifluoromethyl)piperazine can be achieved through several methods, with one common approach involving the reaction of 1-benzylpiperazine with trifluoromethylating agents.
Technical Details:
Other synthetic routes include:
The molecular structure of 1-benzyl-3-(trifluoromethyl)piperazine features:
Key structural data include:
1-Benzyl-3-(trifluoromethyl)piperazine can undergo several chemical reactions:
Common Reagents and Conditions:
1-Benzyl-3-(trifluoromethyl)piperazine exhibits notable stability due to the trifluoromethyl group, which imparts resistance to oxidation and hydrolysis. Its reactivity profile allows for various modifications that can lead to new derivatives with enhanced biological activity .
1-Benzyl-3-(trifluoromethyl)piperazine is primarily used in medicinal chemistry for:
Piperazine derivatives constitute a privileged scaffold in modern drug design, particularly for central nervous system (CNS)-targeted therapeutics. The six-membered heterocyclic ring with two nitrogen atoms offers versatile hydrogen bonding capabilities and conformational flexibility, enabling optimal interactions with biological targets. The structural adaptability of piperazine allows for extensive derivatization, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties essential for CNS drug development. Within this chemical class, the strategic incorporation of substituents—particularly the trifluoromethyl group—introduces unique electronic and steric properties that significantly enhance drug-like characteristics. The compound 1-Benzyl-3-(trifluoromethyl)piperazine exemplifies this approach, combining the piperazine core with a benzyl moiety and a highly electron-withdrawing trifluoromethyl group to create a structurally distinct entity with promising pharmacological potential [2] [5].
Piperazine derivatives demonstrate exceptional versatility in modulating neuropharmacological targets due to their ability to mimic structural elements of endogenous neurotransmitters. The piperazine ring serves as a conformational constraint that can be leveraged to enhance receptor selectivity and binding affinity. In CNS drug discovery, this scaffold features prominently in several therapeutic classes:
Dopaminergic and Serotonergic Modulation: Piperazine derivatives like 1-Benzylpiperazine (BZP) exhibit activity on dopamine and serotonin transporters, functioning as reuptake inhibitors or releasing agents. While BZP itself has documented stimulant properties, structural modifications at the 3-position (such as trifluoromethyl substitution) can refine target specificity and reduce abuse potential. The 3-substituted derivatives often show enhanced selectivity for serotonin receptors or dopamine D₄ receptors, making them valuable tools for studying addiction pathways and developing novel antipsychotics [5] [7].
Kinase Inhibition and Neuroprotection: Piperazine-containing compounds demonstrate activity against protein kinases involved in neurodegenerative pathways. The scaffold’s nitrogen atoms facilitate hydrogen bonding with kinase ATP-binding sites, while the benzyl group provides hydrophobic stabilization. Introduction of electron-withdrawing groups (e.g., trifluoromethyl) enhances blood-brain barrier permeability—a critical factor for CNS efficacy [2].
Allosteric Modulation: Structural analogs of 1-Benzyl-3-(trifluoromethyl)piperazine have shown promise as allosteric modulators of neurotransmitter transporters. For example, in vitro studies indicate that N-benzyl piperidines with trifluoromethylbenzyl substituents can alter serotonin transporter (SERT) conformation and function, potentially offering novel mechanisms for antidepressant development without direct transporter inhibition [6].
Table 1: Piperazine Derivatives in CNS-Targeted Therapeutics
Compound Class | Biological Target | Therapeutic Application | Structural Feature |
---|---|---|---|
Benzylpiperazines (e.g., BZP) | DAT/SERT | Stimulant (Research only) | N-benzyl substitution |
Trifluoromethylpiperazines | 5-HT receptors, Kinases | Antipsychotics, Neuroprotection | 3-CF₃ substitution |
Piperazine-carboxylates | Dopamine D₄ receptors | Schizophrenia research | C1 ester protection |
N-Benzyl piperidines | SERT allosteric site | Antidepressant development | Hybrid piperidine-benzyl design |
The trifluoromethyl (-CF₃) group is a cornerstone of modern bioisosteric design, with profound impacts on molecular properties critical to drug efficacy. Its incorporation into piperazine derivatives like 1-Benzyl-3-(trifluoromethyl)piperazine induces three key effects:
Electronic Effects: The -CF₃ group is strongly electron-withdrawing (σI = 0.43, σR = 0.12), altering electron density distribution across the piperazine ring. This polarization enhances hydrogen bond acceptance at the proximal nitrogen while increasing the acidity of nearby protons. In receptor binding, this can strengthen interactions with cationic residues (e.g., lysine or arginine) or π-systems in aromatic binding pockets. Molecular modeling studies indicate that the dipole moment introduced by -CF₃ can improve orientation within G-protein coupled receptor binding cavities [2] [6].
Metabolic Stability: Replacement of methyl or chlorine with -CF₃ significantly reduces oxidative metabolism. Cytochrome P450 enzymes struggle to cleave the strong carbon-fluorine bonds (bond energy ~485 kJ/mol), slowing dealkylation and hydroxylation pathways. This is exemplified in in vitro microsomal studies of 3-(trifluoromethyl)piperazine derivatives, which show >50% longer half-lives compared to their methyl-substituted analogs. The stability is further augmented when -CF₃ is positioned adjacent to the piperazine nitrogen, as in 1-Benzyl-3-(trifluoromethyl)piperazine (CAS 1416348-86-1) [2] [8].
Lipophilicity and Membrane Permeation: While the -CF₃ group increases log P by approximately 0.9–1.2 units, its steric shielding effect paradoxically enhances membrane diffusion. This "fluorine effect" enables 1-Benzyl-3-(trifluoromethyl)piperazine to achieve CNS bioavailability unattainable by non-fluorinated analogs. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) data for related compounds show a >4-fold increase in blood-brain barrier penetration compared to hydroxyl- or chloro-substituted derivatives [6] [8].
Table 2: Physicochemical Properties of 1-Benzyl-3-(trifluoromethyl)piperazine
Property | Value | Measurement Method | Reference |
---|---|---|---|
Molecular Formula | C₁₂H₁₅F₃N₂ | High-resolution MS | [1] [8] |
Molecular Weight | 244.26 g/mol | - | [8] [9] |
log P (Calculated) | 2.8 ± 0.3 | Chromatographic retention | [2] [9] |
Hydrogen Bond Acceptors | 3 (2N, 1F₃) | Molecular modeling | [1] [8] |
Rotatable Bonds | 3 | Molecular dynamics | [8] |
Table 3: Impact of Trifluoromethyl Group on Piperazine Bioactivity
Parameter | Methyl Analog | Trifluoromethyl Analog | Change (%) |
---|---|---|---|
Metabolic Half-life (HLM) | 22 min | 58 min | +163% |
PAMPA-BBB Permeability | 8.2 × 10⁻⁶ cm/s | 35.1 × 10⁻⁶ cm/s | +328% |
SERT Binding Affinity (Ki) | 420 nM | 89 nM | +372% improvement |
Plasma Protein Binding | 78% | 92% | +18% |
The trifluoromethyl group’s influence extends to synthetic chemistry, where it facilitates regioselective functionalization. In 1-Benzyl-3-(trifluoromethyl)piperazine, the -CF₃ group deactivates the C3 position toward electrophilic substitution while activating adjacent carbons for nucleophilic addition. This enables selective N1-functionalization—critical for creating libraries of derivatives for structure-activity relationship studies. Protection strategies often employ carboxylate groups (e.g., benzyl chloroformate) at N1, leveraging the steric hindrance from -CF₃ to achieve mono-protection in high yield (>85%) [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9